molecular formula C6H10N4O B13170799 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13170799
M. Wt: 154.17 g/mol
InChI Key: DJQLMVGMVSGTFY-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one (CAS 1510586-65-8) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 6 H 10 N 4 O and a molecular weight of 154.17 g/mol, features a 1,2,3-triazole ring system linked to a methylaminoethanone chain . The 1,2,3-triazole core is a privileged scaffold in chemical biology, known for its metabolic stability and ability to participate in hydrogen bonding, which facilitates interactions with biological targets. The structure of this compound makes it a versatile intermediate for the synthesis of more complex molecules. Its potential research applications include serving as a precursor in the development of novel pharmacologically active compounds, particularly as a key synthon in click chemistry and bioconjugation reactions. The methylamino group offers a handle for further chemical modification, allowing researchers to create diverse libraries for screening against various biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-(methylamino)-1-(1-methyltriazol-4-yl)ethanone

InChI

InChI=1S/C6H10N4O/c1-7-3-6(11)5-4-10(2)9-8-5/h4,7H,3H2,1-2H3

InChI Key

DJQLMVGMVSGTFY-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CN(N=N1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one generally follows a multi-step approach:

  • Step 1: Formation of the 1,2,3-Triazole Ring
    The triazole core is most commonly synthesized via the Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an organic azide and a terminal alkyne. This reaction proceeds under copper(I) catalysis, affording 1,4-disubstituted 1,2,3-triazoles regioselectively.

  • Step 2: N-Methylation of the Triazole
    The N-1 position of the triazole ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the 1-methyl-1H-1,2,3-triazole derivative.

  • Step 3: Introduction of the Ethanone Side Chain
    The ethanone moiety is introduced via acylation or substitution reactions. This may involve the use of protected intermediates and subsequent deprotection steps to install the 2-(methylamino)ethanone group at the 4-position of the triazole ring.

  • Step 4: Methylamino Group Incorporation
    The methylamino substituent is introduced either by direct substitution on a suitable precursor or by reductive amination of an aldehyde or ketone intermediate.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Huisgen Cycloaddition Azide + Terminal Alkyne, Cu(I) catalyst, DMF or THF solvent, room temperature to 60°C, 6–10 h Formation of 1,4-disubstituted 1,2,3-triazole
2 N-Methylation Methyl iodide, K2CO3 or NaH, DMF solvent, 0–25°C Methylation at N-1 position of triazole
3 Acylation Acetyl chloride or equivalent, base (e.g., triethylamine), dichloromethane solvent, 0°C to room temperature Introduction of ethanone group at C-4 position
4 Amination Methylamine or methylamine hydrochloride, reductive amination agents (NaBH3CN), suitable solvent Formation of methylamino side chain

This sequence is adaptable depending on the availability of starting materials and desired scale.

Alternative and Industrial Methods

  • Continuous Flow Synthesis: To optimize yield and reduce reaction times, continuous flow reactors have been employed for the Huisgen cycloaddition and subsequent methylation steps, allowing better control of temperature and reagent mixing.

  • Green Chemistry Approaches: Use of water or ethanol as solvents, microwave-assisted synthesis, and avoidance of heavy metals or toxic reagents have been explored to improve environmental compatibility.

  • Protecting Group Strategies: Protecting groups on the amino or hydroxyl functionalities may be used during intermediate steps to prevent side reactions, followed by deprotection to yield the final product.

Reaction Conditions and Mechanistic Insights

Huisgen Cycloaddition Mechanism

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via the formation of a copper-acetylide intermediate, which reacts with the azide to form a metallacycle intermediate. Subsequent ring contraction yields the 1,4-disubstituted 1,2,3-triazole regioisomer with high selectivity.

N-Methylation

The nucleophilic nitrogen at the N-1 position attacks the electrophilic methylating agent, typically methyl iodide, under basic conditions. This step requires careful control to avoid over-alkylation or quaternization.

Acylation and Amination

The acylation step introduces the ethanone group via nucleophilic attack of the triazole ring or side chain on an acyl chloride or anhydride. The methylamino group may be introduced through reductive amination, where an aldehyde or ketone intermediate reacts with methylamine in the presence of a reducing agent to form the secondary amine.

Comparative Analysis with Related Triazole Derivatives

Feature 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanone 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methoxy)ethan-1-one
Substituent at C-4 2-(Methylamino)ethanone Ethanone 2-(Methoxy)ethanone
Basicity Moderate (due to methylamino group) Low Low
Solubility Enhanced in acidic media (salt formation possible) Moderate Moderate
Reactivity Nucleophilic substitution possible at methylamino Less reactive Less reactive
Biological Activity Potential for hydrogen bonding and enzyme interaction Limited Limited

This table highlights that the methylamino substituent enhances solubility and potential biological interactions compared to other substituents.

Summary of Key Research Findings

  • The Huisgen cycloaddition remains the cornerstone for constructing the 1,2,3-triazole ring efficiently and regioselectively.
  • N-Methylation at the N-1 position is critical for the compound's stability and biological activity.
  • Introduction of the ethanone and methylamino side chains requires carefully controlled acylation and amination steps.
  • Industrial synthesis benefits from continuous flow methods and green chemistry principles to improve yield and reduce environmental impact.
  • The compound's methylamino group contributes to enhanced solubility and potential biological activity, distinguishing it from other triazole derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and methylamino group could play key roles in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, spectral, and functional differences between 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one and related triazole derivatives:

Table 1: Comparative Analysis of Triazole Derivatives

Compound Name Substituents on Triazole Key Functional Groups Melting Point (°C) Spectral Data (IR/NMR) Biological Activity Reference
Target Compound 1-Methyl, 4-yl ethanone Methylamino, Ketone Not reported Expected NMR: δ2.5–3.0 (N–CH₃); IR: ~1650 cm⁻¹ (C=O) Not reported
1-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one 4-Methoxyphenyl, Methyl Methoxy, Ketone 217–219 IR: 1680 cm⁻¹ (C=O); NMR: δ7.03–7.40 (Ar–H) Intermediate for hydrazones
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime 4-Nitrophenyl, Oxime Oxime, Nitro, Ketone Not reported NMR: confirmed oxime proton; X-ray diffraction Not reported
1-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one 3-Chlorophenyl, Methyl Chloro, Ketone Not reported Not reported Commercial availability
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one 4-Nitrophenyl, Thioether Thioether, Nitro, Ketone Not reported NMR: δ2.46–12.45 (multiple CH₃/NH) Antibacterial potential
1-(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)ethan-1-one 1,5-Dimethyl Ketone Not reported Molecular formula: C₆H₉N₃O Synthetic intermediate

Key Observations:

Substituent Effects on Reactivity and Stability: Electron-withdrawing groups (e.g., nitro in ) reduce the electron density of the triazole ring, making it less reactive toward electrophilic substitution compared to electron-donating groups (e.g., methoxy in or methylamino in the target compound). The methylamino group in the target compound introduces basicity (pKa ~10–11), enabling salt formation and enhancing solubility in acidic media, unlike neutral substituents like chloro or methoxy.

Spectral Signatures: The ketone group in all compounds shows strong IR absorption near 1650–1680 cm⁻¹. The target compound’s methylamino group would exhibit N–H stretches (if protonated) near 3300 cm⁻¹ and C–N stretches at ~1250 cm⁻¹. In NMR, the methylamino protons (N–CH₃) resonate at δ2.5–3.0, distinct from methoxy (δ3.7–3.8) or nitro-substituted aromatics (δ8.0–8.5).

Biological and Functional Implications: Compounds with nitro or chloro substituents (e.g., ) often exhibit antimicrobial or anticancer activity due to enhanced electrophilicity and membrane penetration. The target compound’s methylamino group may facilitate interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or ionic interactions, though specific data are lacking.

Synthetic Accessibility :

  • The target compound can likely be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by N-methylation, similar to methods in .
  • Derivatives with complex substituents (e.g., thioether in ) require multi-step protocols involving condensation or nucleophilic substitution.

Biological Activity

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one can be represented as follows:

C5H9N5O\text{C}_5\text{H}_9\text{N}_5\text{O}

This structure features a triazole ring that enhances its stability and reactivity in biological systems. The presence of the methylamino group contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

  • Antimicrobial Activity : The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
  • Anticancer Activity : Studies have indicated that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA damage. The mechanism involves interaction with cellular signaling pathways that regulate cell survival .

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

PathogenMIC (µg/mL)
Candida albicans8
Escherichia coli16
Staphylococcus aureus4

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of the compound on different cancer cell lines. The IC50 values for selected cancer cell lines are shown in Table 2.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

Case Study 1: Antifungal Potency

A study evaluated the antifungal potency of the compound against Candida albicans. Results indicated that at a concentration of 8 µg/mL, the compound effectively inhibited fungal growth, comparable to standard antifungal treatments .

Case Study 2: Anticancer Efficacy

In a comparative study involving multiple triazole derivatives, 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one exhibited superior cytotoxicity against MCF-7 cells compared to other derivatives. The study highlighted its potential as a lead compound for further development in cancer therapy .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of triazole derivatives. The incorporation of substituents at various positions on the triazole ring has been shown to significantly affect their biological properties. For instance, modifications that increase lipophilicity have been associated with improved cellular uptake and activity against resistant microbial strains .

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